2,5,5-Trimethylmorpholine

Vue d'ensemble

Description

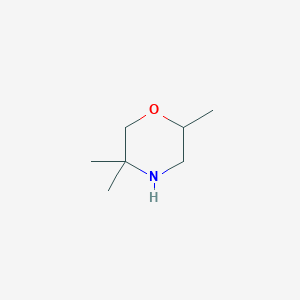

2,5,5-Trimethylmorpholine is an organic compound with the molecular formula C7H15NO It is a derivative of morpholine, featuring a morpholine ring substituted with three methyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,5-Trimethylmorpholine typically involves the reaction of morpholine with methylating agents under controlled conditions. One common method is the alkylation of morpholine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 2,5,5-Trimethylmorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield demethylated products.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; reactions often require a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Demethylated morpholine derivatives.

Substitution: Various N-substituted morpholine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antidepressant Activity

TMM is structurally related to bupropion, a well-known antidepressant. Research indicates that TMM and its derivatives exhibit potential antidepressant effects. For instance, studies have shown that certain morpholine derivatives can act as effective antidepressants without significant side effects such as locomotor impairment or anticonvulsant activity when administered at therapeutic doses .

Case Study: Hydroxybupropion

A notable derivative of TMM is hydroxybupropion (2-hydroxy-2-(3-chlorophenyl)-3,5,5-trimethylmorpholine), which has been synthesized for research purposes. This compound is investigated for its role in treating depression and smoking cessation due to its action as a dopamine reuptake inhibitor .

| Compound | Activity | Reference |

|---|---|---|

| 2-Hydroxybupropion | Antidepressant | |

| 2,5,5-Trimethylmorpholine | Potential Antidepressant |

Chemical Synthesis

Reagent in Organic Chemistry

TMM serves as a valuable reagent in organic synthesis due to its ability to facilitate various chemical reactions. Its unique structure allows it to act as a nucleophile or base in reactions involving electrophiles. This property is particularly useful in the synthesis of complex organic molecules .

Case Study: Synthesis of Morpholine Derivatives

Research has demonstrated the utility of TMM in synthesizing various morpholine derivatives that possess biological activity. The process typically involves the alkylation of morpholine with appropriate alkyl halides or other electrophiles to introduce functional groups that enhance the pharmacological profile of the resulting compounds .

Industrial Applications

Use in Polymer Chemistry

TMM is also utilized in the production of polymers and resins. Its incorporation into polymer matrices can improve properties such as flexibility and thermal stability. This application is particularly relevant in the development of coatings and adhesives where enhanced performance characteristics are desired .

Case Study: Coating Formulations

In industrial settings, TMM has been studied for its effectiveness in various coating formulations. The addition of TMM-based compounds has been shown to enhance adhesion properties and durability of coatings applied to metal substrates .

Analytical Applications

Role in Analytical Chemistry

TMM derivatives are often employed in analytical methods such as chromatography for the separation and identification of compounds. For example, methods like LC-MS (Liquid Chromatography-Mass Spectrometry) utilize TMM derivatives to improve the resolution and detection sensitivity of target analytes .

Mécanisme D'action

The mechanism of action of 2,5,5-Trimethylmorpholine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting or modulating the activity of enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Morpholine: The parent compound, lacking the three methyl groups.

N-Methylmorpholine: A single methyl group substitution on the nitrogen atom.

2,6-Dimethylmorpholine: Substitution at the 2 and 6 positions with methyl groups.

Uniqueness of 2,5,5-Trimethylmorpholine: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications where other morpholine derivatives may not be suitable.

Activité Biologique

2,5,5-Trimethylmorpholine (TMM) is a morpholine derivative that has garnered attention in pharmacological research due to its biological activity, particularly its effects on neurotransmitter systems. This article reviews the biological activity of TMM and its analogues, focusing on their pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₇H₁₅NO

- Molecular Weight : 129.21 g/mol

The presence of three methyl groups at the 2 and 5 positions of the morpholine ring significantly influences its biological activity, particularly in modulating neurotransmitter systems.

Neurotransmitter Uptake Inhibition

Research has demonstrated that TMM and its analogues exhibit significant inhibition of monoamine transporters, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT) transporters. This inhibition is critical for understanding the compound's potential as a therapeutic agent in treating mood disorders and addiction.

Table 1: Inhibition Potency of TMM Analogues

| Compound | DA Uptake IC₅₀ (nM) | NE Uptake IC₅₀ (nM) | 5-HT Uptake IC₅₀ (nM) |

|---|---|---|---|

| 2-(3-Chlorophenyl)-TMM | 44 | 180 | 1800 |

| 2-(Fluorophenyl)-TMM | 12 | 50 | >1000 |

| 3-Ethyl-TMM | 23 | 19 | 300 |

| 3-Propyl-TMM | 6 | 9 | 300 |

The data indicate that analogues with aryl substitutions enhance the potency for inhibiting DA and NE uptake while reducing the affinity for 5-HT uptake, suggesting a selective action that may minimize side effects associated with broader serotonergic activity .

Nicotinic Acetylcholine Receptor Modulation

TMM also shows activity as an antagonist at nicotinic acetylcholine receptors (nAChRs). This property is particularly relevant for developing smoking cessation aids. Studies have shown that certain TMM analogues can block acute nicotine-induced analgesia in animal models, indicating their potential to mitigate nicotine dependence behaviors .

Structure-Activity Relationships (SAR)

The SAR studies of TMM analogues have elucidated key modifications that enhance biological activity. For instance:

- Substituent Effects : The introduction of various aryl groups at the nitrogen atom has been shown to significantly affect transporter inhibition potency. For example, replacing a chloro group with a fluoro group resulted in a marked increase in DA and NE uptake inhibition potency .

- Alkyl Chain Variations : Changing the length and branching of alkyl chains on the morpholine ring can lead to improved potency against DA uptake while maintaining selectivity over other monoamines .

Case Studies

Several case studies have explored the pharmacological effects of TMM and its derivatives:

- Dopamine Transporter Studies : In vivo studies using rodent models demonstrated that TMM analogues could effectively reduce locomotor activity induced by amphetamines, suggesting a potential role in managing stimulant abuse disorders .

- Nicotinic Dependence : A study highlighted how specific TMM derivatives reduced nicotine self-administration in rats, providing evidence for their utility as smoking cessation aids .

Propriétés

IUPAC Name |

2,5,5-trimethylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-4-8-7(2,3)5-9-6/h6,8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEUNOOQVVWQNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CO1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938374-22-2 | |

| Record name | 2,5,5-trimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.